molecular formula C12H15F3N2O2 B3316608 tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate CAS No. 954239-03-3

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate

Cat. No. B3316608
CAS RN: 954239-03-3
M. Wt: 276.25 g/mol
InChI Key: YLIQJMVMNGQZQU-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate” is a chemical compound with the CAS Number: 579474-48-9 . It is also known as "tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate" . The compound is typically in powder form .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate” is C12H15F3N2O2 . The molecular weight of the compound is 276.26 .


Physical And Chemical Properties Analysis

“tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate” is a powder . It is stored at room temperature .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) describe a synthesis method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).

  • Development of Chiral Compounds : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, was explored by Piovan et al. (2011), demonstrating its potential in producing optically pure enantiomers (Piovan et al., 2011).

  • Carbamate Transformations : Sieburth et al. (1996) examined tert-butyl carbamate derivatives for their ability to undergo metalation and reaction with electrophiles, useful in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).

  • Pharmacological Applications : A study on the p-trifluoromethylanilide congener of isoprenaline, which involves tert-butyl N-[(S)[( 4-[(R)-6-[2-(3,4-dihydroxyphenyl-2- hydroxyethyl]amino]heptanamido]phenyl]methyl][(N-methylcarbamoy l) methyl]carbamoyl]methyl]carbamate, showed potent beta-agonist properties with clear beta 1-selectivity in radioligand binding studies (Eigenmann et al., 1989).

  • ction of Amino Groups**: The use of tert-butyl carbamates in the protection and deprotection of amino groups is highlighted by Lebel and Leogane (2005), who developed a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines (Lebel & Leogane, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[2-amino-5-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIQJMVMNGQZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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